1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate
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Overview
Description
1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, a dioxobutan-2-yl group, and an ethyl sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate typically involves multi-step organic reactions One common method includes the alkylation of pyridine with 1,4-dioxobutane derivatives under controlled conditions The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the pyridinium ion
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Scientific Research Applications
1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The compound’s dioxobutan-2-yl group may also participate in redox reactions, affecting cellular oxidative states. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(1,4-Dioxobutan-2-yl)pyridin-1-ium chloride: Similar structure but with a chloride ion instead of ethyl sulfate.
1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium bromide: Bromide ion variant with similar properties.
1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium nitrate: Nitrate ion variant used in different chemical contexts.
Uniqueness: 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethyl sulfate group, in particular, enhances its solubility and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
diethyl 2-pyridin-1-ium-1-ylbutanedioate;ethyl sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO4.C2H6O4S/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14;1-2-6-7(3,4)5/h5-9,11H,3-4,10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDQCSOLUUJYHI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)[N+]1=CC=CC=C1.CCOS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO8S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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